2-Fluoropropene

Description

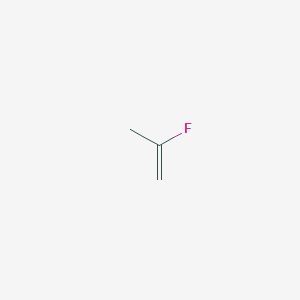

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F/c1-3(2)4/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOCAPPEAVAHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073251 | |

| Record name | 1-Propene, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; [Apollo Scientific MSDS] | |

| Record name | 2-Fluoropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1184-60-7 | |

| Record name | 2-Fluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FAA6WF8LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Fluoropropene

Direct Fluorination Pathways to 2-Fluoropropene

Direct fluorination presents a straightforward approach to synthesizing fluorinated compounds. This involves the direct reaction of a hydrocarbon with a fluorine source. While the direct fluorination of propene to produce this compound is a conceptual pathway, controlling the reaction to achieve selective monofluorination at the desired position can be challenging due to the high reactivity of elemental fluorine.

However, a notable application of direct fluorination has been demonstrated in polymer chemistry. A silver-catalyzed decarboxylative radical fluorination of poly(methacrylic acid) using Selectfluor in water at room temperature has been shown to produce poly(this compound-co-methacrylic acid) copolymers. In this process, the methacrylic acid units within the polymer are effectively converted into this compound units, offering a method to incorporate this fluoroalkene into a polymer chain. This reaction proceeds in high yields, and the ratio of this compound in the resulting copolymer can be controlled by the amount of Selectfluor used.

Dehydrofluorination Reactions for this compound Synthesis

Dehydrofluorination, an elimination reaction involving the removal of a hydrogen and a fluorine atom from adjacent carbons, is a common method for introducing a double bond to form an alkene.

Dehydrofluorination from 2-Fluoropropane (B1329498) Precursors

This compound can be synthesized via the dehydrofluorination of 2-fluoropropane. This reaction involves treating 2-fluoropropane with a base to facilitate the elimination of hydrogen fluoride (B91410) (HF), resulting in the formation of the desired this compound. This method is a standard laboratory procedure for creating the unsaturated fluorinated propene.

Metal-Mediated Carbon-Fluorine Bond Activation in Fluoroolefin Synthesis

The activation of strong carbon-fluorine (C-F) bonds by transition metals represents a significant and challenging area of organometallic chemistry. This approach has led to novel strategies for synthesizing fluorinated molecules like this compound from other fluoroolefins.

Cooperative Metal Activation of Bridging Fluoroolefin Ligands

A strategy has been developed that utilizes the cooperative action of two metal centers to activate C-F bonds in fluoroolefins. ualberta.ca Specifically, diiridium complexes have been shown to facilitate the selective activation of C-F bonds in bridging fluoroolefin ligands. ualberta.ca In this system, a pair of iridium metals work in concert to activate the fluoroolefin substrate. ualberta.ca This cooperative effect enables the transformation of more complex fluoroolefins into simpler ones. ualberta.ca For instance, this methodology has been successfully used to convert cis-difluoroethylene into this compound. ualberta.ca

Conversion of Fluorovinyl Complexes to this compound

The cooperative metal activation of fluoroolefins leads to the formation of fluorovinyl complexes. ualberta.ca These intermediates can then be converted into the final fluoroalkene product. ualberta.ca In the diiridium system, fluoroolefin-bridged complexes readily form the corresponding fluorovinyl complexes. ualberta.ca Subsequent reaction of these fluorovinyl complexes with reagents like H₂ or CO can yield the desired fluoroethylene or fluoropropene products. ualberta.ca A highly reactive 1,1-difluoroethylene species complexed to the diiridium center has been shown to react with water to produce this compound. researchgate.net This transformation highlights a pathway from a gem-difluoroolefin to a monofluoroolefin. researchgate.net

Novel Approaches to this compound Formation in Complex Systems

Recent research has unveiled innovative methods for generating this compound units within larger molecular frameworks, particularly in the synthesis of copolymers.

A significant development is the controlled decarboxylative fluorination of poly(methacrylic acid). This method, catalyzed by silver(I) ions and utilizing Selectfluor as the fluorine source, is conducted in water at room temperature. It allows for the site-specific introduction of fluorine atoms into the polymer backbone, converting methacrylic acid monomers into this compound monomers within the copolymer chain. The process is notable for its high efficiency and the ability to control the monomer ratio by adjusting the amount of the fluorinating agent.

| Reaction Type | Precursor(s) | Key Reagents/Catalysts | Product |

|---|---|---|---|

| Decarboxylative Fluorination | Poly(methacrylic acid) | Selectfluor, Silver(I) catalyst | Poly(this compound-co-methacrylic acid) |

| Dehydrofluorination | 2-Fluoropropane | Base | This compound |

| Metal-Mediated C-F Activation | cis-Difluoroethylene | Diiridium complexes | This compound |

| Metal-Mediated C-F Activation | 1,1-Difluoroethylene | Diiridium complexes, Water | This compound researchgate.net |

| Compound Name | PubChem CID |

|---|---|

| This compound | 70899 nih.gov |

| 2-Fluoropropane | 9867 nih.gov |

| cis-Difluoroethylene | 5462921 nih.gov |

| Poly(methacrylic acid) | 65310 nih.gov |

| Selectfluor | 2724933 nih.gov |

| Silver(I) oxide | 88641 ereztech.commacsenlab.com |

| 1,1-Difluoroethylene | 6369 nih.gov |

| Tetrafluoroethylene | 8301 wikipedia.org |

| Trifluoroethylene | 9665 wikipedia.orgnih.gov |

Observation as a Product in Reductive Defluorination Mechanisms

This compound has been identified as a product in specific reductive defluorination processes, highlighting certain pathways for its formation from more highly fluorinated precursors. Reductive defluorination involves the cleavage of a carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond, often facilitated by a reducing agent or catalytic process.

A notable instance of this compound formation was observed during a novel reductive didefluorination of 3,3-difluorocyclopropene (B14645238). portlandpress.com In this biological catalysis reaction carried out by the molybdenum-iron nitrogenase from Azotobacter vinelandii, this compound was detected as a minor product. portlandpress.com The proposed mechanism for this transformation involves an initial reduction and subsequent cleavage of the carbon-carbon double bond, which is followed by further electron inputs that lead to the displacement of fluoride. portlandpress.com

In addition to enzymatic pathways, chemical methods involving hydrodefluorination—a subset of reductive defluorination—have been explored for the activation of C-F bonds in polyfluorinated alkanes. beilstein-journals.orgx-mol.netresearchgate.netnih.gov Studies on pentafluoropropane isomers, such as 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb), have demonstrated that C-F bonds can be activated using a catalyst system. beilstein-journals.orgx-mol.netresearchgate.netnih.gov One such system employs amorphous aluminum chlorofluoride (ACF) as a catalyst in conjunction with triethoxysilane (B36694) as a hydrogen source. beilstein-journals.orgx-mol.netresearchgate.net This process leads to multiple C-F bond activations, resulting in hydrodefluorination and dehydrofluorination products under mild conditions. beilstein-journals.orgx-mol.netresearchgate.netnih.gov While these particular studies focused on the synthesis of other hydrofluoroolefins (HFOs), they establish the principle of reductively removing fluorine from a propane (B168953) backbone, a process that can yield various fluorinated propene isomers depending on the specific precursors and reaction conditions.

The table below summarizes research findings related to the formation of this compound and related processes.

Table 1: Research Findings on Reductive Defluorination Leading to Fluoropropene Products

| Precursor Compound | Reaction Type | Key Conditions / Catalyst | Observed Products | Source |

|---|---|---|---|---|

| 3,3-Difluorocyclopropene | Reductive Didefluorination | Molybdenum-iron nitrogenase | Propene, this compound (minor) | portlandpress.comcas.cn |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 11656 |

| 3,3-Difluorocyclopropene | 129657 |

| 1,1,1,2,2-pentafluoropropane | 10018 |

| Triethoxysilane | 7909 |

| Propene | 8252 |

| Fluoride | 14917 |

Reactivity and Mechanistic Investigations of 2 Fluoropropene

Electrophilic Addition Reactions of 2-Fluoropropene

Electrophilic addition reactions involve the attack of an electrophile on the electron-rich double bond of this compound. unacademy.comchemistrysteps.com This process breaks the pi (π) bond and leads to the formation of two new sigma (σ) bonds. unacademy.comlibretexts.org The general mechanism proceeds in a two-step fashion: an initial electrophilic attack on the double bond to form a carbocation intermediate, followed by a nucleophilic attack on the carbocation. unacademy.comlibretexts.orglasalle.edu

Regioselectivity in Addition Processes

The regioselectivity of electrophilic additions to unsymmetrical alkenes like this compound is a critical aspect, determining which constitutional isomer is formed. ddugu.ac.in Generally, these reactions follow Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. ddugu.ac.inlibretexts.org This preference is dictated by the formation of the more stable carbocation intermediate. lasalle.edulibretexts.org In the case of this compound, protonation can occur at either the C1 or C2 position. Protonation at the C1 carbon (the =CH₂ group) results in a secondary carbocation at the C2 position, which is stabilized by the adjacent methyl group.

However, the presence of the highly electronegative fluorine atom on the C2 carbon introduces a competing electronic effect. While fluorine is electron-withdrawing, which can destabilize a neighboring carbocation, it can also donate a lone pair of electrons through resonance, which can stabilize the carbocation. Research has shown that in the acid-catalyzed addition of trifluoroacetic acid to this compound, the reaction is significantly faster than the addition to propene. chegg.com This suggests that the resonance stabilization from the fluorine atom plays a significant role in stabilizing the carbocation intermediate, leading to a preferential formation of the product where the electrophile adds to the C1 carbon.

Radical-Initiated Reactions of this compound

The atmospheric degradation of this compound is primarily driven by reactions with radical species, most notably the hydroxyl radical (•OH). researchgate.netnih.gov These reactions are crucial in determining the atmospheric lifetime and environmental impact of this compound. nih.gov

Hydroxyl Radical (•OH) Initiated Oxidation Pathways

The reaction between this compound and the hydroxyl radical can proceed through two main pathways: hydrogen abstraction and hydroxyl radical addition to the double bond. researchgate.netnih.gov Theoretical and experimental studies have shown that the addition of the •OH radical to the C=C double bond is the dominant reaction channel over hydrogen abstraction. researchgate.netnih.govresearchgate.net

Hydroxyl Addition Channels and Regiochemical Preferences

The addition of the hydroxyl radical to the double bond of this compound can occur at two different positions: the terminal carbon (C1) or the central, fluorine-bearing carbon (C2). rsc.orgconicet.gov.ar

Addition to C1: The •OH radical adds to the CH₂ end of the double bond, forming the more stable radical intermediate, CH₃CF(•)CH₂OH. This pathway is found to be the most favorable. nih.gov

Addition to C2: The •OH radical adds to the CF carbon, leading to the formation of the CH₃C(OH)FCH₂(•) radical.

Calculations have shown that the addition to the terminal carbon (C1) is the dominant pathway, accounting for a significant majority of the reaction. nih.gov For instance, one study calculated the branching ratio for •OH addition to the α-carbon (C1) to be 85.10%, while addition to the β-carbon (C2) was 14.20%. nih.gov This regioselectivity is attributed to the formation of a more stabilized radical intermediate in the C1 addition pathway.

Formation and Decomposition Mechanisms of Hydroxyalkoxy Radicals

The initial hydroxyalkyl radicals formed from •OH addition rapidly react with molecular oxygen (O₂) in the atmosphere to form hydroxyalkyl peroxy radicals (RO₂). rsc.org In the absence of nitrogen oxides (NOx), these peroxy radicals can undergo self-reactions to form hydroxyalkoxy radicals (RO•). rsc.org

The subsequent decomposition of these hydroxyalkoxy radicals is a key step in the formation of the final oxidation products. rsc.orgrsc.org

Decomposition of CH₃C(O•)FCH₂OH: The primary hydroxyalkoxy radical, formed from •OH addition to the C1 carbon, decomposes via C-C bond cleavage. This cleavage results in the formation of acetyl fluoride (B91410) (CH₃C(O)F) and formaldehyde (B43269) (HCHO). rsc.orgrsc.org

Decomposition of CH₃C(OH)FCH₂O•: The hydroxyalkoxy radical from •OH addition to the C2 carbon would also decompose, but given the strong preference for C1 addition, this is a minor pathway. nih.gov

Experimental studies have confirmed that acetyl fluoride and formaldehyde are the major products of the OH-initiated oxidation of this compound, with molar yields of approximately 98% and 89%, respectively. conicet.gov.arrsc.org This provides strong evidence for the dominance of the C1 addition pathway and the subsequent decomposition of the resulting hydroxyalkoxy radical.

| Step | Reactants | Intermediate(s) | Products | Molar Yield (%) |

| Initiation | This compound + •OH | CH₃CF(•)CH₂OH (major) CH₃C(OH)FCH₂(•) (minor) | - | - |

| Propagation | CH₃CF(•)CH₂OH + O₂ | CH₃CF(OO•)CH₂OH | - | - |

| Peroxy Radical Reaction | 2 x CH₃CF(OO•)CH₂OH | 2 x CH₃CF(O•)CH₂OH + O₂ | - | - |

| Decomposition | CH₃CF(O•)CH₂OH | - | Acetyl fluoride (CH₃C(O)F) + Formaldehyde (HCHO) | 98 ± 5 rsc.org 89 ± 7 rsc.org |

Experimental and Theoretical Product Distribution Studies (e.g., Acetyl Fluoride, Formaldehyde)

The atmospheric degradation of this compound (CH₃CF=CH₂), initiated by hydroxyl (OH) radicals, has been the subject of both experimental and theoretical investigations to determine the distribution of its oxidation products. These studies have primarily identified acetyl fluoride (CH₃C(O)F) and formaldehyde (HCHO) as the major products. researchgate.netnih.govconicet.gov.ar

Experimental studies, often conducted in environmental chambers at atmospheric pressure and ambient temperature, have provided quantitative yields for these products. researchgate.netnih.govconicet.gov.ar In one such study, the photodegradation of this compound initiated by OH radicals was investigated using a quartz-glass environmental chamber coupled with in situ FTIR spectroscopy. nih.govconicet.gov.ar The molar yields of acetyl fluoride and formaldehyde were determined to be (98 ± 5)% and (83 ± 6)%, respectively. After correcting for the secondary reaction of formaldehyde with OH radicals, the final yield for formaldehyde was reported as (89 ± 7)%. conicet.gov.ar These results confirm that the primary reaction pathway leads to the formation of these two carbonyl compounds. nih.govconicet.gov.ar

The reaction mechanism proceeds through the addition of the OH radical to the C=C double bond of this compound. nih.govresearchgate.net This addition can occur at either the C₁ or C₂ position, forming hydroxyalkyl radicals. nih.govconicet.gov.ar These radicals then react with molecular oxygen (O₂) to form the corresponding hydroxyalkyl peroxy radicals. nih.govconicet.gov.ar Subsequent reactions of these peroxy radicals lead to the formation of hydroxyalkoxy radicals, which then decompose to yield acetyl fluoride and formaldehyde. nih.govconicet.gov.ar

Table 1: Experimental Molar Yields of Products from the OH-Initiated Oxidation of this compound

| Product | Molar Yield (%) conicet.gov.ar | Corrected Molar Yield (%) conicet.gov.ar |

| Acetyl Fluoride | 98 ± 5 | - |

| Formaldehyde | 83 ± 6 | 89 ± 7 |

Chlorine Atom (Cl) Initiated Oxidation Pathways

The atmospheric degradation of this compound can also be initiated by chlorine atoms, particularly in marine and coastal areas where Cl atom concentrations can be significant. nih.gov The reaction pathways involve both hydrogen abstraction and chlorine addition channels. researchgate.netrsc.org

Mechanistic Analysis of Hydrogen Abstraction Channels by Chlorine Atoms

Theoretical studies have investigated the hydrogen abstraction from this compound by chlorine atoms. researchgate.netrsc.org These calculations, performed at levels such as MP2/6-31+G(d,p), indicate that while H-abstraction from the methyl group is thermodynamically feasible, it is kinetically less favorable than the addition channels. rsc.orgresearchgate.net Potential energy surface (PES) and thermochemical analyses show that all reaction channels, including abstraction, are exothermic. rsc.orgresearchgate.net However, the energy barriers for hydrogen abstraction are higher than those for chlorine addition. researchgate.net Consequently, products arising from the hydrogen abstraction channel are not expected to be significant under atmospheric conditions. researchgate.netrsc.org

Chlorine Addition Channels and Regioselectivity

The dominant reaction pathway for the Cl-initiated oxidation of this compound is the addition of the chlorine atom to the C=C double bond. researchgate.netrsc.org Theoretical calculations and experimental results both conclude that Cl atom addition is kinetically favored over hydrogen abstraction. researchgate.netrsc.org

The addition can occur at two positions:

α-carbon (the carbon bonded to the fluorine atom) : CH₃CF(Cl)ĊH₂

β-carbon (the terminal carbon) : CH₃ĊFC(H₂)Cl

Joint experimental and theoretical studies, using methods like DFT (BMK, M06, M062X/D3) and accurate composite methods, have shown that the reaction primarily proceeds via addition to the α-carbon. researchgate.netrsc.org A smaller contribution comes from the addition to the β-carbon. researchgate.netrsc.org Interestingly, the formation of the β-addition radical (CH₃ĊFC(H₂)Cl) is thought to occur not directly from the reactants but through the CH₃CFCH₂Cl intermediate radical via a submerged transition state. researchgate.netrsc.org

Experimental and Theoretical Product Distribution Studies (e.g., Acetyl Fluoride, Formyl Chloride)

Experimental studies on the gas-phase reaction of this compound with Cl atoms at 298 K and atmospheric pressure have been conducted using large photoreactors coupled with in situ FTIR spectroscopy. researchgate.netrsc.org These experiments have identified acetyl fluoride (CH₃C(O)F) and formyl chloride (HC(O)Cl) as the main products. researchgate.netrsc.org The reported molar yields are (106 ± 10)% for acetyl fluoride and (100 ± 11)% for formyl chloride, indicating that this is the primary degradation pathway. researchgate.netrsc.org

The proposed mechanism explains the formation of these products and also clarifies why formaldehyde, which was predicted as a product in some earlier theoretical studies, is not observed experimentally. rsc.org The degradation proceeds through the chloroalkoxy radicals formed after the initial Cl addition and subsequent reaction with O₂.

Table 2: Experimental Molar Yields of Products from the Cl-Initiated Oxidation of this compound

| Product | Molar Yield (%) researchgate.netrsc.org |

| Acetyl Fluoride | 106 ± 10 |

| Formyl Chloride | 100 ± 11 |

Aerial Degradation of Cl-Atom Addition Product Radicals in the Presence of Nitrogen Monoxide Radicals

Further computational studies have explored the atmospheric fate of the chloroalkyl radicals formed from the addition of Cl to this compound, specifically in the presence of nitrogen monoxide (NO). rsc.orgresearchgate.net These studies, using the MP2/6-31+G(d,p) level of theory, investigate the aerial degradation of the product radicals. rsc.org The investigation predicts the formation of more stable end products, including 2-chloroacetyl fluoride (CF(O)CH₂Cl), carbonic chloride fluoride (CFCl(O)), and formaldehyde (HCHO). rsc.orgresearchgate.net

Ozonolysis Reaction Profiles

While reactions with OH radicals and Cl atoms are significant degradation pathways for many halo-olefins, ozonolysis is generally considered a minor or insignificant atmospheric loss process for these compounds. researchgate.net In the case of alkenes, ozonolysis involves the cleavage of the double bond by ozone, leading to the formation of carbonyl compounds. vedantu.com For an unsymmetrical alkene like this compound, this would be expected to produce two different carbonyl compounds. However, specific experimental or detailed theoretical studies focusing solely on the ozonolysis of this compound are not extensively reported in the reviewed literature, suggesting its lesser importance compared to the radical-initiated oxidation pathways. researchgate.net

Radiolysis of this compound

Radiolysis, the dissociation of molecules by ionizing radiation, provides a powerful method for studying chemical structures and reaction mechanisms. protochips.comrsc.org In the context of this compound, techniques involving electron beams have been instrumental in investigating its formation from cationic precursors and understanding the behavior of related ions in the gas phase.

Insights from Electron Beam Flow Radiolysis

Electron Beam Flow (EBFlow) radiolysis is a specialized technique used to study gas-phase ion chemistry at low pressures (<10⁻³ Torr). researchgate.net In this method, high-energy electrons (e.g., 70 eV) are used to ionize a mixture of precursor compounds, initiating a cascade of ion-molecule reactions. researchgate.netlookchem.com The resulting ions can be studied, and their neutral products, formed through processes like deprotonation, can be recovered and analyzed. researchgate.net

This technique has been pivotal in demonstrating the formation of this compound from the deprotonation of the 2-fluoroisopropyl cation ((CH₃)₂CF⁺). researchgate.netlookchem.com For instance, when propionaldehyde (B47417) and carbon tetrafluoride (CF₄) are subjected to EBFlow radiolysis, the reaction between the generated trifluoromethyl cation (CF₃⁺) and propionaldehyde leads to the formation of the (CH₃)₂CF⁺ ion. researchgate.net This cation is then deprotonated in the gas phase, yielding neutral this compound as a recoverable product, which can be identified using techniques like ¹⁹F NMR spectroscopy. researchgate.net These experiments confirm that transient cations like the 2-fluoroisopropyl cation, while labile, can be intercepted and characterized through the analysis of their neutral derivatives. lookchem.com

Ion-Molecule Reactions and Their Products (e.g., with CF₃⁺)

Gas-phase ion-molecule reactions are fundamental to the processes observed during radiolysis. The trifluoromethyl cation (CF₃⁺), often generated from CF₄ in a chemical ionization source, is a key reagent in these studies. researchgate.netresearchgate.net It reacts readily with carbonyl compounds, leading to a variety of products through complex rearrangements. researchgate.net

A significant reaction is the gas-phase interaction between CF₃⁺ and propionaldehyde. This reaction proceeds via two competing pathways to produce the 2-fluoroisopropyl cation, (CH₃)₂CF⁺. researchgate.net

Major Pathway (80%): This pathway involves an initial transposition of F⁺ for the oxygen atom, followed by isomerization, ultimately forming (CH₃)₂CF⁺. researchgate.net

Minor Pathway (20%): This route also leads to the formation of the same (CH₃)₂CF⁺ cation but through a different rearrangement mechanism. researchgate.net

The identity and structure of the resulting cation are confirmed by deprotonating it to the stable neutral molecule, this compound (CH₃CF=CH₂), which is then analyzed. researchgate.net A similar reaction between CF₃⁺ and acetone (B3395972) also directly produces the (CH₃)₂CF⁺ cation, which upon deprotonation yields this compound. lookchem.com These studies, combining mass spectrometry and EBFlow techniques, demonstrate how specific ion-molecule reactions can be elucidated by trapping and identifying the final neutral products. researchgate.netlookchem.com

Biodegradation and Defluorination Mechanisms of this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds, including this compound, generally resistant to degradation. However, various biological and environmental degradation pathways exist.

Enzymatic defluorination is a key process in the biodegradation of organofluorine compounds. portlandpress.com While direct microbial degradation of this compound is not extensively documented, studies on related compounds reveal potential mechanisms. A novel reductive defluorination mechanism has been identified where this compound was observed as a minor product, highlighting the potential for biological systems to catalyze such transformations. portlandpress.com Enzymes such as oxidoreductases and lyases are known to facilitate the elimination of fluorine from carbon chains. portlandpress.com For example, some lyases can hydrate (B1144303) a fluorinated double bond, leading to the subsequent elimination of fluoride. portlandpress.com

In the context of environmental degradation, the atmospheric fate of this compound is primarily driven by reactions with oxidants like hydroxyl (OH) radicals and chlorine (Cl) atoms. rsc.orgnih.gov Theoretical and experimental studies have shown that the reaction with OH radicals proceeds mainly through the addition of the radical to the double bond, rather than hydrogen abstraction. nih.govresearchgate.net This leads to the formation of intermediate hydroxyalkoxy radicals which then decompose. nih.gov The primary end products of this atmospheric degradation are acetyl fluoride and formaldehyde. nih.govresearchgate.net Similarly, reaction with Cl atoms also proceeds via addition to the double bond, yielding acetyl fluoride and formyl chloride as the main products. rsc.org The atmospheric lifetime of this compound is estimated to be very short, on the order of 0.6 days, indicating it is unlikely to persist in the troposphere. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Fluoropropene

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a principal tool for identifying functional groups and monitoring the progress of chemical reactions involving 2-fluoropropene.

In situ Fourier Transform Infrared (FTIR) spectroscopy is extensively used to monitor the real-time concentrations of reactants and products in gas-phase studies of this compound. rsc.org This technique is particularly valuable for investigating atmospheric degradation pathways. For example, in studies of the OH radical-initiated oxidation of this compound, FTIR spectroscopy is used to track the decay of the parent molecule and the formation of its degradation products. rsc.org

The concentration of this compound is typically monitored using its characteristic infrared absorption frequency, such as the one at 1259.8 cm⁻¹. rsc.orgnih.gov Through these studies, the primary products of the reaction between this compound and OH radicals in the presence of air have been identified and quantified. The major products observed are acetyl fluoride (B91410) (CH₃C(O)F) and formaldehyde (B43269) (HC(O)H). nih.gov In one study, the molar yields for these products were determined to be (98 ± 5)% for acetyl fluoride and (83 ± 6)% for formaldehyde. rsc.orgnih.gov The formation of these products is confirmed by comparing the product spectrum with reference IR spectra of authentic samples. rsc.orgresearchgate.net

Similarly, the gas-phase reaction of this compound with chlorine (Cl) atoms has been studied using a photoreactor coupled with in situ FTIR spectroscopy. rsc.org In this reaction, acetyl fluoride and formyl chloride were identified as the main products, with molar yields of (106 ± 10)% and (100 ± 11)%, respectively. rsc.orgresearchgate.net The ability to monitor both the disappearance of the reactant and the appearance of the products simultaneously provides a detailed mechanistic understanding of the reaction pathways. rsc.org

| Reactant | Oxidant | Monitoring Frequency (cm⁻¹) | Major Products Identified via IR | Molar Yield (%) |

| This compound | OH radical | 1259.8 | Acetyl fluoride (CH₃C(O)F) | (98 ± 5)% |

| Formaldehyde (HC(O)H) | (83 ± 6)% | |||

| This compound | Cl atom | Not specified | Acetyl fluoride (CH₃C(O)F) | (106 ± 10)% |

| Formyl chloride (CHOCl) | (100 ± 11)% |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR, is indispensable for the definitive structural elucidation of this compound.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The application of proton decoupling techniques in ¹⁹F NMR spectroscopy significantly enhances spectral resolution and sensitivity. nih.govnih.gov This is achieved by collapsing the complex splitting patterns caused by proton-fluorine (¹H-¹⁹F) coupling, resulting in sharper signals. nih.gov

For this compound, proton-decoupled ¹⁹F NMR is used for unambiguous isomeric and structural confirmation. researchgate.net In a proton-decoupled spectrum, the fluorine signal is simplified, allowing for clearer identification based on its chemical shift. researchgate.net This technique is so precise that it can be used to distinguish between isotopomers of this compound, for example, where a ¹³C atom is located at different positions within the molecule. The resulting spectrum shows distinct doublets for each ¹³C-labeled species, with assignments confirmed through the observed ¹³C-¹⁹F spin-spin couplings. researchgate.net

The analysis of spin-spin coupling constants (J-coupling) in NMR spectra provides crucial information about the connectivity of atoms. In fluorinated compounds, the couplings between fluorine and carbon (JCF) and between fluorine and protons (JHF) are particularly informative. thermofisher.com These coupling constants are transmitted through chemical bonds, and their magnitudes are dependent on the number of bonds separating the coupled nuclei. organicchemistrydata.orglibretexts.org

In the ¹H NMR spectrum of this compound, specific J-coupling constants have been reported. chemicalbook.com These values quantify the interaction between the fluorine nucleus and the different protons in the molecule. The analysis of these splittings is fundamental to confirming the molecular structure.

| Coupling Constant | Value (Hz) |

| J(A,X) | 48.6 |

| J(B,X) | 16.6 |

| J(C,X) | 16.0 |

| J(A,B) | -2.5 |

| J(A,C) | -1.0 |

| J(B,C) | -0.4 |

| Data from De Wolf & Baldeschwieler (1964), where A and B are the geminal vinylic protons, C are the methyl protons, and X is the fluorine atom. chemicalbook.com |

Furthermore, ¹³C-¹⁹F spin-spin splittings are used to make definitive assignments in the ¹⁹F and ¹³C NMR spectra. researchgate.net The magnitude of one-bond (¹JCF), two-bond (²JCF), and even longer-range carbon-fluorine couplings provide a rigorous basis for structural assignment. magritek.com

Proton-Decoupled ¹⁹F NMR for Isomeric and Structural Confirmation

Gas Phase Ion Energetics Data Analysis for this compound

The study of the energetics of gas-phase ions provides fundamental thermochemical data, such as proton affinities and fluoride affinities, which are key to understanding ion-molecule reactions. Ion cyclotron resonance spectroscopy is a powerful technique for investigating these properties. cdnsciencepub.com

Studies on the gas-phase acidity of this compound have been conducted to determine the proton affinity of its corresponding anion, the 2-fluoropropenyl anion. cdnsciencepub.comcdnsciencepub.com In these experiments, the reaction of methoxide (B1231860) with this compound was observed to generate the 2-fluoropropenyl anion. From these and related experiments, the proton affinity for the 2-fluoropropenyl anion was determined to be 376 kcal/mol. cdnsciencepub.com This value is used to establish a thermochemical scale for the acidity of weak carbon acids in the gas phase.

Additionally, data from this compound reactions have been used to calculate the fluoride affinities of other species. For instance, the study of the 2-fluoropropenyl anion's reaction with carbon dioxide helped to establish the fluoride affinity of allene (B1206475) as 15 kcal/mol. cdnsciencepub.com

| Thermochemical Quantity | Species | Value | Unit |

| Proton Affinity | 2-Fluoropropenyl anion | 376 | kcal/mol |

| Fluoride Affinity | Allene (derived from this compound data) | 15 | kcal/mol |

Computational Chemistry and Theoretical Studies of 2 Fluoropropene

Density Functional Theory (DFT) Applications in Mechanistic Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of 2-fluoropropene, particularly in atmospheric degradation processes. These computational methods provide detailed insights into the electronic structure and energetics of reactants, transition states, and products, which are often difficult to obtain through experimental means alone.

Selection and Validation of DFT Functionals (e.g., M06-2X) and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For studies involving this compound and its reactions, the M06-2X functional has been frequently employed and validated. researchgate.netnih.govrsc.org M06-2X is a high-nonlocality hybrid meta-GGA functional known for its robust performance in predicting thermochemistry, kinetics, and non-covalent interactions, which are critical for understanding reaction pathways. tru.canih.govresearchgate.net Its reliability for organofluorine compounds and atmospheric chemical reactions has been demonstrated in numerous studies. researchgate.nettru.ca

Potential Energy Surface (PES) Analysis of this compound Reactions

A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the potential energy of a system as a function of its atomic coordinates. iupac.orgwayne.edu For chemical reactions, the PES provides a landscape of all possible geometric arrangements of the atoms involved, allowing for the identification of the most favorable reaction pathways. iupac.orgrsc.org

In the context of this compound reactions, such as its oxidation by hydroxyl radicals (•OH) or chlorine atoms (Cl), PES analysis reveals the intricate details of the reaction mechanism. researchgate.netresearchgate.netrsc.org By mapping the energy landscape, researchers can identify stable molecules (reactants and products) located in energy minima, and transition states, which are the high-energy saddle points connecting these minima. wayne.edusolubilityofthings.com

Characterization of Reaction Species: Intermediates and Transition States

The exploration of the PES for this compound reactions allows for the detailed characterization of all stationary points, including reactants, products, intermediates, and transition states. researchgate.netrsc.orgresearchgate.net

Intermediates are transient species that exist as local energy minima on the PES. solubilityofthings.comyoutube.com In the atmospheric degradation of this compound, for example, the addition of an •OH radical or a Cl atom to the double bond forms radical intermediates. researchgate.netresearchgate.net These intermediates are more stable than the transition states leading to them but are typically highly reactive and proceed to form final products.

Transition states represent the highest energy barrier along the reaction coordinate between reactants and products or between two intermediates. solubilityofthings.comyoutube.comuni-giessen.de They are characterized by having one imaginary vibrational frequency, which corresponds to the motion along the reaction path. The geometry and energy of these transition states are crucial for determining the kinetics of a reaction. For this compound, computational studies have successfully located and characterized the transition states for both addition and abstraction reactions with atmospheric oxidants. researchgate.netresearchgate.netrsc.org For instance, in the reaction with •OH radicals, the transition states for the addition to the α- and β-carbons have been identified, with the former being energetically more favorable. researchgate.net

Reaction Kinetics and Thermochemical Calculations

Computational chemistry provides a framework for calculating key kinetic and thermochemical parameters that govern the reactivity and fate of this compound in various chemical environments.

Determination of Reaction Enthalpies and Gibbs Free Energies

The thermochemistry of a reaction, specifically the changes in enthalpy (ΔrH°) and Gibbs free energy (ΔrG°), determines its thermodynamic feasibility. rsc.orgstackexchange.com These values are routinely calculated for the reactions of this compound using DFT methods. researchgate.netresearchgate.netrsc.org

A negative ΔrH° indicates an exothermic reaction, where heat is released, while a negative ΔrG° signifies a spontaneous reaction under the given conditions. researchgate.net For the atmospheric oxidation of this compound by •OH radicals and Cl atoms, calculations have consistently shown that the reaction channels are both exothermic and spontaneous. researchgate.netresearchgate.netrsc.orgresearchgate.net For example, studies have shown that the OH-addition channels are more thermodynamically favorable than the H-abstraction channels. researchgate.netnih.gov

Table 1: Calculated Thermochemical Data for the Reaction of this compound with •OH

| Reaction Channel | ΔrH° (kcal/mol) | ΔrG° (kcal/mol) |

|---|---|---|

| OH addition to α-carbon | Favorable | Favorable |

| OH addition to β-carbon | Favorable | Favorable |

| H-abstraction | Less Favorable | Less Favorable |

Note: "Favorable" and "Less Favorable" are qualitative descriptions based on the findings that addition reactions are significantly more exothermic and spontaneous than abstraction reactions. researchgate.netnih.gov

Calculation of Overall and Channel-Specific Rate Coefficients

Beyond thermodynamics, the kinetics of a reaction, quantified by the rate coefficient (k), determines how fast it will proceed. Transition State Theory (TST) is commonly used in conjunction with DFT calculations to estimate these rate coefficients. researchgate.netresearchgate.net

Data sourced from theoretical studies using M06-2X/6-311++G(d,p) level of theory. researchgate.netnih.gov

Prediction of Branching Ratios for Competing Reaction Channels

Computational chemistry has been instrumental in elucidating the complex reaction mechanisms of this compound, particularly in atmospheric degradation processes. Theoretical studies have focused on predicting the branching ratios for competing reaction channels, primarily the addition of radicals (like OH and Cl) to the double bond versus hydrogen abstraction from the methyl group.

Similarly, the reaction of this compound with chlorine (Cl) atoms has been investigated using computational methods like the MP2/6-31+G(d,p) level of theory. researchgate.net These calculations show that while H-abstraction from the methyl group is thermodynamically feasible, the addition of the Cl atom to the α- and β-carbons is kinetically dominant. researchgate.net Joint experimental and theoretical studies, employing DFT (BMK, M06, M062X/D3) and accurate composite methods, have confirmed that the reaction primarily proceeds via the addition of the Cl atom to the α-carbon. rsc.org A smaller contribution from addition to the β-carbon is also observed, which is thought to occur via an intermediate radical. rsc.org The abstraction channel is predicted to have a higher energy barrier, making it a minor pathway. rsc.org These computational predictions are consistent with experimental findings where acetyl fluoride (B91410) and formyl chloride are the main reaction products, and formaldehyde (B43269), which would be expected from other pathways, is not experimentally observed. rsc.org

The subsequent degradation of the radical intermediates formed from the initial addition reactions has also been modeled. For instance, in the Cl-atom initiated oxidation, the degradation of the resulting chloroalkoxy radicals is predicted to yield products such as 2-chloroacetyl fluoride, carbonic chloride fluoride, and formaldehyde. researchgate.net

Table 1: Predicted Branching Ratios for the Reaction of this compound with OH Radicals at 298 K

| Reaction Channel | Branching Ratio (%) | Reference |

|---|---|---|

| OH Addition to α-carbon | 85.10 | rsc.org |

| OH Addition to β-carbon | 14.20 | rsc.org |

| H-Abstraction | Negligible | rsc.org |

Atmospheric Chemistry and Environmental Fate of 2 Fluoropropene

Tropospheric Degradation Processes of 2-Fluoropropene

The degradation of this compound in the troposphere is initiated by reactions with various oxidants, principally the hydroxyl radical (OH) and, in certain environments, chlorine (Cl) atoms. rsc.orgnih.gov These reactions break down the original molecule into smaller, oxygenated compounds. rsc.orgnih.gov

The primary removal pathway for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. nih.govresearchgate.net Theoretical and experimental studies have shown that this reaction proceeds predominantly through the addition of the OH radical to the C=C double bond, rather than through the abstraction of a hydrogen atom. nih.govresearchgate.netresearchgate.net

Table 1: Reaction Rate Coefficients and Atmospheric Lifetimes for this compound Degradation

| Oxidant | Rate Coefficient (at 298 K) (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime | Source(s) |

| OH Radical | 2.01 × 10⁻¹¹ | 0.6 days | nih.govresearchgate.net |

| OH Radical | 6.2 × 10⁻¹³ | 8.49 days | researchgate.net |

| Cl Atom | 1.07 × 10⁻¹⁰ | 10.8 days | rsc.orgresearchgate.netrsc.org |

Note: Discrepancies in reported lifetimes can arise from different calculation methodologies and assumed atmospheric concentrations of oxidants.

In addition to reacting with OH radicals, this compound is also removed from the atmosphere by reaction with chlorine (Cl) atoms, particularly in marine and coastal areas where Cl concentrations can be significant. rsc.orgrsc.org Similar to the OH reaction, the dominant degradation pathway initiated by Cl atoms is addition to the double bond. rsc.orgrsc.org

The degradation of this compound, initiated by either OH or Cl, proceeds through the formation of intermediate radicals that subsequently react with atmospheric oxygen (O₂) and nitric oxide (NO) to yield stable end products. rsc.orgnih.gov

OH-Initiated Degradation: The reaction begins with the addition of the OH radical to the double bond, forming a hydroxyalkoxy radical. nih.govconicet.gov.ar This intermediate is unstable and decomposes primarily through C-C bond cleavage. nih.gov Experimental studies using in situ FTIR spectroscopy have identified the major products of this pathway as acetyl fluoride (B91410) (CH₃C(O)F) and formaldehyde (B43269) (HC(O)H). nih.govnih.govconicet.gov.ar The molar yields for these products were determined to be (98 ± 5)% for acetyl fluoride and (89 ± 7)% for formaldehyde. nih.gov This confirms that the degradation proceeds via the addition mechanism followed by decomposition of the resulting hydroxyalkoxy radical. nih.govconicet.gov.ar

Cl-Initiated Degradation: For the reaction initiated by chlorine atoms, there are differing reports on the final products.

One computational study investigating the subsequent degradation of the chloro-adduct radicals in the presence of NO radicals identified 2-chloroacetyl fluoride (CF(O)CH₂Cl), carbonic chloride fluoride (CFCl(O)), and formaldehyde (HCHO) as the stable end products. rsc.orgrsc.org

However, an experimental study using a photoreactor coupled with FTIR spectroscopy identified acetyl fluoride and formyl chloride (HC(O)Cl) as the main products, with high molar yields of (106 ± 10)% and (100 ± 11)%, respectively. rsc.org This study explicitly notes that formaldehyde was not found among the experimental products, and their proposed mechanism explains its absence. rsc.org The reaction is concluded to occur primarily via Cl addition to the Cα carbon. rsc.org

Table 2: Identified End Products of this compound Atmospheric Degradation

| Initiating Oxidant | Identified End Products | Molar Yield (%) | Source(s) |

| OH Radical | Acetyl fluoride (CH₃C(O)F) | 98 ± 5 | nih.govconicet.gov.ar |

| Formaldehyde (HC(O)H) | 89 ± 7 | nih.govconicet.gov.ar | |

| Cl Atom | Acetyl fluoride (CH₃C(O)F) | 106 ± 10 | rsc.org |

| Formyl chloride (HC(O)Cl) | 100 ± 11 | rsc.org | |

| Cl Atom (computational) | 2-chloroacetyl fluoride (CF(O)CH₂Cl) | Not specified | rsc.orgrsc.org |

| Carbonic chloride fluoride (CFCl(O)) | Not specified | rsc.orgrsc.org | |

| Formaldehyde (HCHO) | Not specified | rsc.orgrsc.org |

Contribution of Chlorine Atoms to Atmospheric Removal Pathways

Atmospheric Implications of this compound Degradation

The atmospheric implications of using this compound are assessed based on its lifetime and the effects of its degradation products. nih.gov

The atmospheric lifetime of a compound is a key metric for its potential environmental impact. researchgate.net The calculated lifetimes of this compound are very short, ranging from 0.6 to 10.8 days depending on the dominant oxidant and the study. rsc.orgresearchgate.netnih.gov This short lifetime means the compound is removed from the atmosphere relatively quickly, which in turn implies a negligible effect on global warming potential (GWP). rsc.orgresearchgate.netrsc.org One study calculated GWP values for 20, 100, and 500-year horizons to be 9.61, 2.61, and 0.74, respectively. researchgate.net An Ozone Depletion Potential (ODP) was also estimated to be very low, at 4.8×10⁻⁴. researchgate.net

The Photochemical Ozone Creation Potential (POCP) is a measure of a volatile organic compound's ability to form ground-level (tropospheric) ozone. mst.dk This process occurs when VOCs are oxidized in the presence of nitrogen oxides (NOₓ) and sunlight. mst.dk The POCP value is often expressed relative to ethene, which is a potent ozone precursor (POCP = 100). mst.dk For this compound, one study calculated a POCP value of 2.99. researchgate.net This relatively low value suggests that this compound has a minimal impact on tropospheric ozone formation and local air quality. researchgate.net

Assessment of Overall Environmental Impact

Research on this compound as an Alternative in Environmental Contexts

Research into this compound (2-FP) as an environmentally acceptable alternative has been driven by the need to replace substances with high global warming potentials (GWPs) and ozone depletion potentials (ODPs), such as chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). researchgate.net The presence of a double bond in the this compound molecule makes it highly reactive in the troposphere, leading to a much faster degradation rate compared to saturated halocarbons. researchgate.net This reactivity is a key attribute for a short-lived atmospheric compound, which is a desirable characteristic for reducing environmental impact. wikipedia.org

Theoretical and experimental studies have been conducted to understand the atmospheric degradation of this compound, primarily initiated by hydroxyl (OH) radicals during the day and to a lesser extent by chlorine (Cl) atoms in marine and coastal areas. researchgate.netrsc.orgrsc.org These studies are crucial for determining key environmental metrics such as atmospheric lifetime, GWP, and Photochemical Ozone Creation Potential (POCP). researchgate.netresearchgate.net

Detailed Research Findings

The atmospheric degradation of this compound is predominantly initiated by the addition of OH radicals to the carbon-carbon double bond, a process that is significantly more favorable than hydrogen abstraction. researchgate.netnih.gov Theoretical calculations have shown that the addition of the OH radical to the α-carbon (the carbon atom bonded to the fluorine atom) is the most dominant reaction pathway. researchgate.netresearchgate.netnih.gov

The primary end products of the OH-initiated oxidation of this compound in the atmosphere are acetyl fluoride (CH₃C(O)F) and formaldehyde (HCHO). nih.govnih.govconicet.gov.ar Experimental studies using environmental simulation chambers have confirmed these products with high molar yields. rsc.orgnih.govconicet.gov.ar Specifically, one study reported yields of (98 ± 5)% for acetyl fluoride and (89 ± 7)% for formaldehyde. nih.govconicet.gov.ar

In environments with a significant concentration of chlorine atoms, the degradation of this compound can also be initiated by Cl atom addition. researchgate.netrsc.org The end products of this degradation pathway in the presence of nitrogen oxides (NOx) have been identified as 2-chloroacetyl fluoride (CF(O)CH₂Cl), carbonic chloride fluoride (CFCl(O)), and formaldehyde (HCHO). researchgate.netrsc.org

The calculated atmospheric lifetimes for this compound are short, underscoring its potential as an environmentally benign compound. The lifetime with respect to reaction with OH radicals has been estimated to be as short as 0.6 days. researchgate.netnih.gov Another study calculated the atmospheric lifetime to be 8.49 days. researchgate.net When considering the reaction with Cl atoms, the atmospheric lifetime of 2-FP was found to be 10.8 days. researchgate.netrsc.orgresearchgate.net These short lifetimes signify a low potential for global warming. researchgate.netrsc.orgresearchgate.net

The environmental impact of this compound has been further quantified through the calculation of its Global Warming Potential (GWP) and Photochemical Ozone Creation Potential (POCP). One study calculated the GWP values for 20, 100, and 500-year time horizons to be 9.61, 2.61, and 0.74, respectively. researchgate.net The Ozone Depletion Potential (ODP) was estimated to be very low at 4.8×10⁻⁴. researchgate.net The POCP, which indicates the tendency of a compound to form ground-level ozone, was calculated to be 2.99. researchgate.net

Data Tables

Advanced Applications and Materials Science Research Involving 2 Fluoropropene

2-Fluoropropene as a Key Building Block in Specialized Organic Synthesis

This compound, a fluorinated alkene, serves as a valuable building block in organic synthesis for the creation of more complex molecules. cymitquimica.com Its structure, which contains both a double bond and a fluorine atom, imparts unique reactivity and properties that are leveraged in various chemical transformations. cymitquimica.com The presence of fluorine can enhance the stability and modify the reactivity of the molecule compared to its non-fluorinated counterparts. cymitquimica.com This makes it a target for creating specialized fluorinated compounds with applications in materials science and pharmaceuticals. cymitquimica.com

The unique chemical structure of this compound and its derivatives allows for their use in constructing intricate fluorinated molecules. cymitquimica.com The fluorine atom is highly electronegative, which influences the compound's reactivity and can direct the regiochemistry of reactions like additions across the double bond. ontosight.ai

A significant application is in the synthesis of fluorinated amino acids, which are of interest due to their potential biological activity. arkat-usa.org For instance, 3-bromo-2-fluoropropene, a derivative of this compound, is used to alkylate glycine (B1666218) and alanine (B10760859) ester imines, leading to the formation of 2-amino-4-fluoropent-4-enoic acid and its derivatives. arkat-usa.orgthieme-connect.com This method provides an efficient route to fluoroolefin amino acid derivatives, which can act as isosteres for amide bonds. arkat-usa.org

Furthermore, this compound can be a precursor to other synthetically useful molecules. One documented process involves the addition of dibromodifluoromethane (B1204443) to this compound to produce an adduct that can be converted into 1,1,3-trifluoro-1,3-butadiene, a fluorinated diene monomer for polymerization. google.com Research has also explored the use of 2-fluoroallylic alcohols, derived from fluoropropenes, in complex chemical cascades involving Ireland-Claisen and aza-Cope rearrangements to synthesize substituted 4-fluoropyridines. researchgate.net

This compound is recognized for its role as an intermediate in the synthesis of products for the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai The incorporation of fluorine into active molecules is a common strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. ontosight.ai

The compound serves as a precursor for introducing fluorine into larger, more complex molecules. ontosight.aiontosight.ai Derivatives like 3-chloro-2-fluoroprop-1-ene (B1605417) are described as versatile intermediates specifically for the agrochemical sector. lookchem.com The broad utility of fluorinated compounds as intermediates in the production of pharmaceuticals and agrochemicals underscores the importance of foundational building blocks like this compound. cas.cngoogle.com The increasing demand for advanced, effective pesticides and herbicides, many of which are fluorinated, drives the relevance of such intermediates. straitsresearch.comagropages.com

Synthesis of Complex Fluorinated Compounds

Polymerization Studies and Applications of this compound as a Monomer

Research has been conducted into the use of this compound as a monomer for creating fluorinated polymers. smolecule.com These polymers are valued for unique properties such as high thermal stability, chemical resistance, and specific surface properties. nih.gov

While fluorinated alkenes can exhibit poor reactivity in copolymerization with non-fluorinated polar monomers, innovative methods have been developed to incorporate this compound into polymer chains. nih.gov A notable strategy involves the post-polymerization modification of a non-fluorinated polymer. nih.gov Specifically, researchers have demonstrated that poly(methacrylic acid) can undergo a controlled silver-catalyzed decarboxylative radical fluorination using Selectfluor. nih.gov This process effectively converts methacrylic acid units into this compound units, resulting in the formation of poly(this compound-co-methacrylic acid) copolymers in high yields. nih.gov

This method allows for the synthesis of copolymers with well-defined molecular weights and a controllable ratio of monomers, as the extent of fluorination correlates linearly with the amount of the fluorinating agent used. nih.gov In this context, methacrylic acid serves as a synthetic equivalent to the this compound monomer. nih.gov Additionally, this compound is listed as a potential monomer for use in free-radical polymerization processes that employ cobalt-containing chain transfer agents to control the architecture of copolymers. google.com

Table 1: Synthesis of this compound-Methacrylic Acid Copolymers This table summarizes the results from the controlled decarboxylative fluorination of poly(methacrylic acid) to yield copolymers containing this compound units, as detailed in the cited research. nih.gov

| Experiment (Selectfluor Amount) | Molar Content of this compound in Copolymer | Yield |

|---|---|---|

| 10 mol % | 4% | 91% |

| 20 mol % | 11% | 96% |

| 30 mol % | 19% | 92% |

| 40 mol % | 27% | 94% |

| 50 mol % | 36% | 94% |

| 60 mol % | 44% | 93% |

| 70 mol % | 53% | 92% |

| 80 mol % | 62% | 91% |

| 90 mol % | 70% | 90% |

Investigative Research into this compound's Potential in Next-Generation Refrigerant Compositions

Various fluoropropenes, part of a class of compounds known as hydrofluoroolefins (HFOs), are under intense investigation as potential fourth-generation refrigerants. scholar9.com This research is driven by the need to replace existing refrigerants that have high Global Warming Potentials (GWPs). HFOs are characterized by the presence of a carbon-carbon double bond, which makes them more reactive in the atmosphere, leading to shorter atmospheric lifetimes and significantly lower GWPs. researchgate.net

Theoretical and experimental studies have been conducted on the atmospheric degradation of this compound to assess its environmental impact. researchgate.netresearchgate.net Research initiated by hydroxyl (•OH) radicals and chlorine (Cl) atoms, the primary atmospheric oxidants, shows that the degradation of this compound is dominated by the addition of the oxidant across the double bond rather than by hydrogen abstraction. researchgate.netresearchgate.net These studies are crucial for determining the atmospheric lifetime and, consequently, the GWP of the compound. researchgate.net Computational studies have calculated the atmospheric lifetime of this compound to be approximately 10.8 days, which is very short and signifies a negligible effect on global warming. researchgate.net The primary end products from its atmospheric degradation have been identified as acetyl fluoride (B91410) and formaldehyde (B43269). researchgate.net These findings position this compound and related HFOs as subjects of interest in the ongoing development of environmentally friendlier refrigerant compositions. researchgate.net

Exploration of this compound's Solvent Properties in Chemical Processes

Higher fluoroalkenes, the class of compounds to which this compound belongs, have been identified as having potential utility as solvents in various chemical reactions. google.com The unique properties imparted by fluorine atoms can lead to desirable solvent characteristics, such as specific solubility profiles and stability. While the solvent properties of its saturated analog, 2-fluoropropane (B1329498), have been noted for certain applications, the specific exploration of this compound as a solvent in chemical processes is a less documented area of research. google.comsmolecule.comlookchem.com Its potential use as a solvent is considered an area for further investigation within the broader applications of fluorinated compounds. google.com

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 70899 |

| Methacrylic acid | 8410 |

| Acetyl fluoride | 7906 |

| Formaldehyde | 712 |

| 3-Bromo-2-fluoropropene | 549303 |

| Glycine | 750 |

| Alanine | 5950 |

| 1,1,3-Trifluoro-1,3-butadiene | 549641 |

| 3-Chloro-2-fluoroprop-1-ene | 137408 |

| Dibromodifluoromethane | 6334 |

| Selectfluor | 11954515 |

| 2-Fluoropropane | 9906 |

| Propene | 8252 |

| 2-amino-4-fluoropent-4-enoic acid | 139046 |

| 4-Fluoropyridine | 78065 |

Research into this compound's Utility as a Propellant and Blowing Agent in Controlled Formulations

Research has explored the potential of this compound and other fluorinated propenes as components in propellant and blowing agent formulations, driven by the need for effective, environmentally conscious options. These compounds are considered as potential replacements for traditional hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs) due to their lower global warming potential (GWP) and zero ozone depletion potential (ODP). google.comgoogle.com

As propellants, particularly in aerosol applications, fluorinated propenes are valued for their volatility and ability to form stable, sprayable compositions. google.comrjptonline.org In the context of blowing agents for polymer foams, the focus lies on their solubility in the polymer matrix, thermal conductivity, and permeability. google.com The goal is to create high-quality, closed-cell foams with desirable insulating properties. google.com

Detailed Research Findings

Studies have investigated the use of various fluorinated alkenes, including this compound, as blowing agents for creating polymer foams, such as polystyrene foam. google.com Research indicates that the quality of the resulting foam is dependent on several factors, including the concentration of the blowing agent, the processing temperatures, and pressures. google.com

For instance, one study on producing polystyrene foam used a fluorinated propene as the sole blowing agent. The process involved feeding polystyrene homopolymer into an extruder at approximately 200°C with a blowing agent at a pressure of 105 bar. google.com The mixture was then cooled to around 123°C and extruded at a pressure of about 69 bar. google.com The resulting foam exhibited a good skin quality, a density of 30.2 kg/m ³, and an average cell size of 0.73 millimeters, with 0% open cell content. google.com This demonstrates the capability of fluorinated propenes to produce quality, closed-cell foams. google.com

The table below outlines key parameters for quality polymer foam as defined by industry research.

Table 1: Quality Polymer Foam Parameters

| Parameter | Value | ASTM/ISO Method |

|---|---|---|

| Average Cell Size | 0.02–5 mm | ASTM D-3576-04 |

| Open Cell Content | < 30% | ASTM D6226-05 |

| Density | ≤ 64 kg/m ³ | ISO 845-85 |

Data sourced from patent information on quality polymer foam from fluorinated alkene blowing agents. google.com

In propellant formulations, hydrofluoroolefins (HFOs) like this compound are considered potential candidates for use in metered-dose inhalers. researchgate.net The performance of a propellant is crucial for the effective delivery of medicinal aerosols. google.com Research into propellant compositions often involves creating blends to achieve specific vapor pressures and spray characteristics. researchgate.net

The physical properties of 2-fluoropropane, a related compound, have also been studied, indicating its potential utility in various applications, including as a refrigerant and aerosol propellant. ontosight.ai Its low boiling point is a key characteristic for such uses. ontosight.aismolecule.com

The expansion rate of foams is a critical factor in their application. For example, two-part expandable urethane (B1682113) foams can have varying densities and expansion rates. A 2 lb density foam might expand 25 to 30 times its liquid volume, while a denser 16 lb foam may only expand 4 times. bertram31.com This controlled expansion is crucial for applications in construction and insulation to prevent damage to surrounding structures. selsil.com

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 70899 |

| 2-Fluoropropane | 9867 |

| 1,1,1,2-Tetrafluoroethane | - |

| 1,1-Difluoroethane | - |

| 3,3,3-Trifluoropropene | - |

| 3-Fluoropropene | - |

| Polystyrene | - |

| Carbon Dioxide | - |

| Water | - |

| Nitrogen | - |

| Carbon Monoxide | - |

| Acetyl Fluoride | - |

| Formaldehyde | - |

| Formyl Chloride | - |

| 2-Chloroacetyl fluoride | - |

Mechanistic Toxicology of 2 Fluoropropene

Comparative Mechanistic Toxicity Studies with Related Halogenated Ethylenes

2-Fluoropropene is structurally similar to halogenated ethylenes like vinyl fluoride (B91410), vinyl chloride, and bromoethylene. unt.edu As a class, halogenated ethylenes are recognized as known or suspected human carcinogens. unt.edu While specific comparative mechanistic toxicity studies for this compound are not extensively detailed in publicly available literature, its structural relationship to these compounds suggests the potential for similar toxicological pathways. unt.eduhanfordvapors.com For instance, the toxicity of other fluorinated propenes, such as certain pentafluoropropenes, has been noted to be comparatively lower than that of compounds like HFO-1225zc (CF3CH=CF2), highlighting that the position of the fluorine atom can significantly influence toxicity. google.com

The toxicological evaluation of this compound often involves using structurally related chemicals as surrogates when direct data is insufficient. hanfordvapors.com This approach is common in establishing occupational exposure limits where a lack of specific data for one compound necessitates comparison with better-studied analogues. unt.eduhanfordvapors.com For example, while there is limited toxicity information for this compound, data on 2-chloropropene (B1346963) suggests low acute toxicity. unt.edu

| Compound | CAS Number | Classification Notes |

|---|---|---|

| This compound | 1184-60-7 | Limited direct toxicity data available; structurally similar to known or suspected carcinogens. unt.edu |

| Vinyl fluoride (Fluoroethylene) | 75-02-5 | Considered a structural surrogate for this compound; has established exposure limits. unt.edu |

| Vinyl chloride (Chloroethylene) | 75-01-4 | Classified as a known human carcinogen (A1). unt.eduhanfordvapors.com |

| Vinyl bromide (Bromoethylene) | 593-60-2 | Structurally similar to this compound. unt.eduhanfordvapors.com |

Research on Interactions in Chemical Mixtures Involving this compound

The study of chemical mixtures is crucial for understanding real-world exposure scenarios. nih.gov The toxicity of a mixture can be influenced by the interactions between its components, which can be additive, synergistic, or antagonistic. europa.euresearchgate.net

Currently, specific research detailing the additive, synergistic, or antagonistic effects of this compound in chemical mixtures is not widely available in the reviewed literature. However, general principles of mixture toxicology for halogenated hydrocarbons provide a framework for potential interactions. For chemicals with similar mechanisms of action, a dose-additive effect is often expected. europa.eu For instance, a study on a mixture of four nephrotoxicants, including 1,1,2-trichloro-3,3,3-trifluoropropene, demonstrated kidney effects at dose levels where the individual compounds showed no renal toxicity, supporting the concept of dose addition. europa.eu

Conversely, interactions can also be antagonistic, where the combined effect is less than the sum of individual effects. The prediction of mixture effects requires detailed knowledge of each component's mechanism of action and exposure level. researchgate.net Given the lack of specific studies on this compound mixtures, assessing its interactive potential remains a challenge.

Studies on Metabolic Pathways and Biotransformation Relevant to Exposure

The biotransformation of this compound is a key determinant of its toxic potential. Like other halogenated alkenes, its metabolism likely involves several enzymatic pathways. While direct and comprehensive studies on this compound's metabolic fate are limited, research on related fluorinated compounds and general xenobiotic metabolism provides valuable insights.

One identified metabolic process for some fluorinated compounds is reductive defluorination. For example, the nitrogenase enzyme system has been shown to reduce 3,3-difluorocyclopropene (B14645238) to produce this compound and propene, demonstrating a biological pathway for C-F bond cleavage. nih.gov This suggests that enzymatic systems capable of reductive dehalogenation could potentially metabolize this compound.

Another significant pathway for halogenated hydrocarbons is oxidation, often mediated by cytochrome P450 enzymes. Theoretical studies on the atmospheric degradation of this compound by hydroxyl radicals indicate that the primary reaction products are acetyl fluoride and formaldehyde (B43269). researchgate.netresearchgate.net While this occurs in the atmosphere, it provides clues about the potential metabolites that could be formed in biological systems through oxidative processes.

Furthermore, conjugation reactions, such as with glutathione, are a common detoxification pathway for electrophilic metabolites of halogenated compounds. portlandpress.com Glutathione transferases can catalyze the displacement of fluoride, as seen in the detoxification of fluoroacetate. portlandpress.com It is plausible that metabolites of this compound could undergo similar conjugation.

| Pathway | Enzymes/Reactants | Potential Products | Reference |

|---|---|---|---|

| Reductive Defluorination | Nitrogenase | Propene | nih.gov |

| Oxidation | Cytochrome P450, Hydroxyl Radicals | Acetyl fluoride, Formaldehyde | researchgate.netresearchgate.net |

| Conjugation | Glutathione Transferases | Glutathione conjugates | portlandpress.com |

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current body of research on 2-fluoropropene (2-FP) primarily focuses on its atmospheric chemistry, degradation pathways, and potential as a replacement for other environmentally harmful compounds. nih.govresearchgate.netresearchgate.net A significant portion of the research has been dedicated to understanding its reactions with atmospheric oxidants, particularly hydroxyl radicals (OH) and chlorine (Cl) atoms. nih.govresearchgate.netresearchgate.netrsc.org

Key findings from these studies indicate that the atmospheric degradation of this compound is primarily initiated by the addition of OH radicals to the carbon-carbon double bond. nih.gov Experimental and computational studies have elucidated the primary reaction products, with acetyl fluoride (B91410) and formaldehyde (B43269) being major products of OH-initiated oxidation. nih.govrsc.org The reaction with chlorine atoms also proceeds via addition to the double bond, yielding acetyl fluoride and formyl chloride as the main products. researchgate.netrsc.org These studies provide crucial data for assessing the atmospheric lifetime and potential environmental impact of this compound.

Computational studies have played a vital role in complementing experimental findings, providing detailed mechanistic insights into the reaction pathways, transition states, and energetics of this compound's atmospheric reactions. researchgate.netresearchgate.netrsc.org These theoretical investigations have helped to explain the observed product distributions and have been instrumental in predicting the atmospheric fate of this compound. rsc.org

Furthermore, research has touched upon the synthesis of this compound and its potential applications as an intermediate in the production of other fluorinated compounds used in various sectors like pharmaceuticals and agrochemicals. ontosight.ai However, detailed studies on its synthetic optimization and specific applications are less prominent in the current literature compared to its atmospheric chemistry.

Identification of Unresolved Scientific Challenges and Critical Knowledge Gaps

Despite the progress made, several scientific challenges and knowledge gaps remain in the understanding of this compound.

Limited Toxicity Data: A significant gap exists in the comprehensive toxicological data for this compound. While some material safety data sheets provide basic hazard information, in-depth studies on its long-term health effects and detailed toxicological profile are lacking. hanfordvapors.comnih.gov This information is critical for ensuring occupational safety and for a complete environmental risk assessment. hanfordvapors.com